molecular formula C16H25N3O2 B112443 4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester CAS No. 304897-49-2

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B112443
M. Wt: 291.39 g/mol
InChI Key: ZTYRRWNDQSVOCL-UHFFFAOYSA-N
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Description

“4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester” is an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of this compound is C15H23N3O2 . Unfortunately, the specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 277.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized in various studies. For example, its synthesis using condensation reactions and characterization through spectroscopic techniques such as LCMS, 1H NMR, and 13C NMR have been documented (Sanjeevarayappa et al., 2015). Similar synthesis and characterization processes have been conducted for related piperazine derivatives (Kulkarni et al., 2016).

Crystal Structure Analysis

  • X-ray diffraction studies have been used to confirm the structure of these compounds. Such studies provide detailed insights into the molecular and crystal structure, which are essential for understanding their properties and potential applications (Liu Ya-hu, 2010).

Biological Activities

  • These compounds have been evaluated for various biological activities. Some have shown moderate antibacterial and anthelmintic activities, providing a basis for potential therapeutic applications (Cunico et al., 2009). The effectiveness of these compounds against specific microorganisms has been a key focus in several studies (Jadhav et al., 2017).

Potential in Medicinal Chemistry

  • The compound and its derivatives have been explored as intermediates in the synthesis of biologically active compounds, indicating their potential utility in medicinal chemistry (Bektaş et al., 2007). Their role in forming active esters and their involvement in key reactions used for drug development are notable (Basel & Hassner, 2002).

Other Applications

  • In addition to their potential medicinal applications, these compounds have also been explored in materials science, such as in the synthesis of liquid crystals and polymers, highlighting their versatility in various scientific fields (Sharma & Patel, 2017).

properties

IUPAC Name

tert-butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRRWNDQSVOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476410
Record name tert-Butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester

CAS RN

304897-49-2
Record name tert-Butyl 4-[(4-aminophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Aminobenzyl)piperazine, N1-BOC protected
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Synthesis routes and methods I

Procedure details

4-(4-Nitro-benzyl)-piperazin-1-yl carboxylic acid tert-butyl ester (769 mg, 2.4 mmol) and tin chloride dihydrate (2.70 g, 12 mmol) are suspended in ethyl acetate (20 mL) and stirred at room temperature overnight. Then, saturated aqueous solution of sodium bicarbonate (20 mL) is added and vigorously stirred for 1 hour. Solids are removed by filtration and the organic layer of the filtrate is separated and washed with water (20 mL). The organic phase is dried over anhydrous magnesium sulfate and concentrated to give a white solid (620 mg, 89% yield, ES+(m/z) 293 [M+H]).
Quantity
769 mg
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-(4-nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (2.82 g, 8.77 mmol) was hydrogenated on an H-Cube apparatus with a 5% Pd/C cartridge under the following conditions: flow rate=1 mL/min, heating column temperature=30° C., H2 pressure=40 bar. The material was passed through the column twice more in order to complete the reaction. Solvents were evaporated in vacuo. Purification of the residue on a 50-g Isolute SPE column on a FlashMaster system with 25-50% EtOAc-hexane afforded the title compound (1.70 g, 67%) as a yellow solid. Mass spectrum (ESI, m/z): Calcd. for C16H25N3O2, 292.2 (M+H). found 292.1.
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
67%

Synthesis routes and methods III

Procedure details

Prepared analogously to Example Id by catalytic hydrogenation of 4-(4-tert.butoxycarbonyl-piperazinomethyl)-nitrobenzene with Raney nickel in ethyl acetate/methanol (1:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

tert-Butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate (I92) (0.500 g, 1.56 mmol), ethyl acetate (100 mL) and 10% Pd/C (150 mg) were agitated under a hydrogen atmosphere at 50 psi. After two hours the mixture was filtered through celite and concentrated. The residue was chromatographed (12 g silica cartridge, 0-60% ethyl acetate/petroleum benzine 40-60° C.) to give the title compound (I93) (327 mg, 72% yield) as a white solid; 1H NMR (400 MHz, CDCl3) δ 7.11-7.05 (m, 2H), 6.67-6.61 (m, 2H), 3.62 (s, 2H), 3.43-3.37 (m, 6H), 2.40-2.30 (m, 4H), 1.45 (s, 9H). LCMS Method C: rt 1.80 min; m/z 292.1 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
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4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
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4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
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4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester
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4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester

Citations

For This Compound
1
Citations
H Song, Y Xia, T Zhang, C Dun, B Meng… - European Journal of …, 2023 - Elsevier
To develop more potent HIV-1 inhibitors against a variety of NNRTIs-resistant strains, a series of 5-cyano substituted diarylpyridines was designed based on the cocrystal structural …
Number of citations: 4 www.sciencedirect.com

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